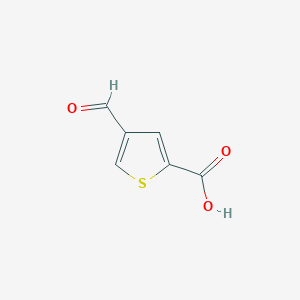

4-formylthiophene-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIXLPFZDJBSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483951 | |

| Record name | 2-Thiophenecarboxylic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-66-7 | |

| Record name | 2-Thiophenecarboxylic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Formylthiophene 2 Carboxylic Acid and Its Derivatives

Regioselective Synthesis Strategies

Achieving the desired 2,4-substitution pattern on the thiophene (B33073) ring requires precise control over the regioselectivity of the reactions. Several strategies have been developed to address this challenge, including the functionalization of pre-existing thiophene carboxylic acids and ring-closure approaches.

Functionalization of Thiophene Carboxylic Acid Precursors

One common approach to synthesizing 4-formylthiophene-2-carboxylic acid involves the direct functionalization of a thiophene-2-carboxylic acid precursor. This often entails the introduction of a formyl group or its synthetic equivalent at the 4-position. The inherent reactivity of the thiophene ring can be manipulated by the directing effects of the existing carboxylate group and by controlling reaction conditions.

For instance, a multi-step synthesis starting from thiophene can achieve the desired substitution pattern through a series of regioselective lithiation and functionalization steps. A protocol for the synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrates the use of successive direct lithiations at low temperatures (-78 °C) to introduce substituents at specific positions on the thiophene ring. mdpi.comresearchgate.net This highlights the power of directed ortho-metalation (DoM) strategies in controlling regiochemistry. The carboxylic acid group can direct metalation to the adjacent 3-position, which can then be further manipulated. However, achieving formylation specifically at the 4-position often requires a more nuanced approach, potentially involving protecting group strategies or the use of specific formylating agents.

Another method involves the oxidation of a corresponding methyl or hydroxymethyl group at the 4-position of a thiophene-2-carboxylic acid derivative. The synthesis of thiophene-2-carboxylic acids can be achieved through the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org A similar principle can be applied to introduce the formyl group at the desired position.

Ring Closure Approaches (e.g., Fiesselmann Reaction Applications)

Ring closure reactions offer an alternative and often highly regioselective route to substituted thiophenes. The Fiesselmann thiophene synthesis is a notable example, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes in the presence of a base. wikipedia.orgderpharmachemica.comyoutube.com This reaction typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.com

While the classic Fiesselmann synthesis leads to 3-hydroxythiophenes, variations of this reaction can be employed to generate different substitution patterns. The reaction proceeds through a base-catalyzed conjugate addition of the thioglycolate to the alkyne, followed by cyclization. derpharmachemica.com The regiochemical outcome is largely determined by the nature of the substituents on the starting materials. By carefully selecting the acetylenic precursor, it is possible to construct a thiophene ring with the desired functionalities in place. For example, using an ynone trifluoroborate salt in a Fiesselmann-type condensation with alkylthiols allows for the regiocontrolled synthesis of thiophene boronates, which can be further functionalized. acs.org

Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have proven to be invaluable for the synthesis of functionalized thiophenes.

Palladium-Catalyzed Carbonylation and Cross-Coupling Procedures

Palladium-catalyzed carbonylation is a powerful tool for introducing carboxylic acid or ester functionalities into aromatic rings. This can be achieved by reacting a halogenated thiophene with carbon monoxide in the presence of a palladium catalyst and an alcohol or water. For example, a key intermediate for a family of insecticides, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, was synthesized using a palladium-catalyzed carbonylation procedure under CO pressure. beilstein-journals.org This methodology can be adapted for the synthesis of this compound derivatives by starting with a suitably substituted and halogenated thiophene precursor.

Furthermore, palladium-catalyzed cross-coupling reactions can be used to introduce the formyl group or a precursor. For instance, a Stille or Suzuki coupling could be employed to couple a thiophene boronic acid or stannane (B1208499) with a formyl-containing coupling partner. Density functional theory (DFT) calculations have provided mechanistic insights into the palladium-catalyzed carboxylation of thiophene with CO2, highlighting the formation of a σ-palladium complex and a subsequent CO2 insertion step. mdpi.com

Stille and Suzuki Coupling in Thiophene Building Blocks Synthesis

The Stille and Suzuki cross-coupling reactions are cornerstones of modern synthetic chemistry for creating C-C bonds. organic-chemistry.org In the context of thiophene chemistry, these reactions allow for the versatile functionalization of the thiophene core.

The Stille coupling involves the reaction of an organostannane with an organohalide or triflate, catalyzed by a palladium complex. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. For example, Stille coupling has been successfully used to synthesize 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives. rsc.org In the synthesis of thiophene-containing conjugated polymers for electronic applications, Stille coupling is often preferred. chemicalforums.com

The Suzuki coupling , which pairs an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, is another widely used palladium-catalyzed reaction. organic-chemistry.org It is often favored due to the lower toxicity of the boron-containing reagents compared to the tin compounds used in the Stille reaction. organic-chemistry.org However, in some cases, particularly with certain heterocyclic substrates, the Stille coupling can provide higher yields. rsc.orgresearchgate.net For instance, in the functionalization of diazocines, Stille coupling with thiophene-containing stannanes gave excellent yields (90-94%), whereas Suzuki coupling with the corresponding boronic acids resulted in more moderate yields (57-66%). rsc.org

Both reactions offer powerful strategies for assembling complex thiophene-containing molecules. The choice between Stille and Suzuki coupling often depends on the specific substrates, desired functional group tolerance, and considerations regarding reagent toxicity and availability.

Organometallic Reagent Applications

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles and strong bases that play a crucial role in the synthesis of thiophene derivatives. libretexts.orgyoutube.com Their high reactivity allows for the formation of new carbon-carbon bonds and the introduction of various functional groups.

The reaction of organometallic reagents with carboxylic acid derivatives like esters or acyl chlorides typically leads to the formation of tertiary alcohols after the addition of two equivalents of the reagent. libretexts.orglibretexts.org However, by using less reactive organometallic reagents, such as Gilman reagents (lithium diorganocuprates) or organocadmium reagents, the reaction can often be stopped at the ketone stage. libretexts.org

In the synthesis of substituted thiophenes, organometallic reagents are frequently used to introduce substituents via nucleophilic attack or through metal-halogen exchange followed by reaction with an electrophile. For instance, the synthesis of 4-bromo-3-methyl-2-thiophenecarboxylic acid derivatives has been achieved through a Grignard reaction followed by carbonation with CO2. beilstein-journals.org Similarly, lithiation of a thiophene ring with an organolithium reagent like n-butyllithium, followed by quenching with an appropriate electrophile, is a common strategy for regioselective functionalization. mdpi.combeilstein-journals.org For example, treatment of thiophene-2-carboxylic acid with LDA (lithium diisopropylamide) leads to double deprotonation, generating a 5-lithio derivative that can be reacted with various electrophiles. wikipedia.org

The table below summarizes some research findings on the application of these advanced synthetic methodologies.

| Methodology | Starting Material(s) | Key Reagents | Product Type | Key Findings/Yields | Reference(s) |

| Regioselective Lithiation | Thiophene | n-BuLi, Phenylisocyanate | N-phenyl-5-propylthiophene-2-carboxamide | Four-step protocol with an overall yield of 47% for a related 2,3,4,5-tetrasubstituted thiophene. | mdpi.comresearchgate.net |

| Fiesselmann Synthesis | Ynone trifluoroborate salts, Alkylthiols | Base | Thiophene boronates | Provides a direct and regiocontrolled route to thiophenes bearing boronate and carboxylate ester groups in high yield. | acs.org |

| Palladium-Catalyzed Carbonylation | 2,4-Dibromo-3-methylthiophene | Pd(OAc)2/DPPP, CO | 4-Bromo-3-methyl-2-thiophenecarboxylic acid derivative | Carboxylic acid functionality introduced under 33 bar CO pressure. | beilstein-journals.org |

| Stille Coupling | BBT-Sn, Aryl halides | Palladium catalyst | 1,1′-diaryl-4,4′-BBT derivatives | Moderate yields (44-49%) for the synthesis of diaryl-bibenzo[c]thiophenes. | rsc.org |

| Suzuki Coupling | BBT-Br, Arylboronic acid | Palladium catalyst | 1,1′-diaryl-4,4′-BBT derivatives | Lower yields compared to Stille coupling for the same products. | rsc.org |

| Organometallic Addition | Tetrachlorothiophene (B1294677) | n-BuLi or Mg, CO2 | Trichloro-2-thiophenecarboxylic acid | Efficient synthesis of the carboxylic acid, which is then converted to the acid chloride. | beilstein-journals.org |

Table 1: Summary of Synthetic Methodologies for Functionalized Thiophenes

Grignard Reagent Mediated Carboxylation

Grignard reagents are a classic yet effective tool for the formation of carbon-carbon bonds, including the introduction of a carboxylic acid group via reaction with carbon dioxide. youtube.com This method involves the formation of a thienylmagnesium halide, which then acts as a nucleophile, attacking the electrophilic carbon of CO2.

The general process for Grignard reagent carboxylation involves reacting an organohalide with magnesium metal to form the Grignard reagent, which is then exposed to carbon dioxide, typically in solid form (dry ice) or as a gas. youtube.comgoogle.com Subsequent acidic workup protonates the resulting carboxylate to yield the carboxylic acid. youtube.com This technique is widely applicable for the synthesis of various thiophenecarboxylic acids. beilstein-journals.orgnih.gov For instance, the preparation of 3-methyl-2-thiophenecarboxylic acid has been achieved by reacting 3-methyl-2-thienylmagnesium halides with CO2. beilstein-journals.org Similarly, halogenated thiophenes can be converted to their corresponding carboxylic acids. A route to 3,4,5-trichloro-2-thiophenecarboxylic acid was developed from tetrachlorothiophene using a Grignard method, which was then readily converted to the acid chloride. beilstein-journals.orgresearchgate.net

Table 1: Examples of Grignard Reagent Mediated Carboxylation of Thiophene Derivatives

| Starting Material | Grignard Reagent Intermediate | Product | Reference |

| 3-Methyl-2-halothiophene | 3-Methyl-2-thienylmagnesium halide | 3-Methyl-2-thiophenecarboxylic acid | beilstein-journals.org |

| Tetrachlorothiophene | Trichloro-thienylmagnesium halide | 3,4,5-Trichloro-2-thiophenecarboxylic acid | beilstein-journals.orgresearchgate.net |

This table illustrates the application of Grignard reagents in the synthesis of various thiophenecarboxylic acids.

Butyllithium-Mediated Lithiation and Subsequent Functionalization

Organolithium reagents, particularly butyllithium (B86547) (BuLi), are powerful bases for the deprotonation of even weakly acidic C-H bonds, a process known as lithiation. This creates a highly nucleophilic organolithium species that can react with a variety of electrophiles. This strategy is highly effective for the regioselective functionalization of the thiophene ring.

The process involves treating the thiophene derivative with butyllithium, often at low temperatures, to generate the lithiated intermediate. This intermediate is then quenched with an appropriate electrophile. To introduce a formyl group, N,N-dimethylformamide (DMF) is commonly used. For the introduction of a carboxyl group, carbon dioxide is the electrophile of choice.

This methodology has been successfully employed in the synthesis of various functionalized thiophenes. For example, a route for the preparation of 3,4,5-trichloro-2-thiophenecarbonyl chloride from tetrachlorothiophene involves a lithiation reaction with n-butyllithium followed by carbonation with CO2 to give the corresponding 2-thiophenecarboxylic acid. nih.govresearchgate.net

Multi-Component and One-Pot Reaction Sequences in Thiophene Functionalization

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.gov These approaches are increasingly important in modern organic synthesis due to their atom economy, reduced waste, and operational simplicity.

Several MCRs have been developed for the synthesis of the thiophene ring itself, which can then be further functionalized. nih.gov For instance, a three-component, catalyst-free synthesis has been reported for certain thiophene-containing scaffolds. researchgate.net One-pot procedures are also valuable for the modification of pre-existing thiophene rings. An example is the one-pot bromination/debromination of 3-methylthiophene (B123197) to produce 2,4-dibromo-3-methylthiophene, a key intermediate for further functionalization. beilstein-journals.org

Synthesis of Substituted Isomers

The synthesis of specific isomers of formyl-thiophenecarboxylic acids requires precise control over the regioselectivity of the functionalization steps. The electronic nature of the thiophene ring and the directing effects of existing substituents play a crucial role.

2-formyl-4-thiophenecarboxylic acid: The synthesis of this isomer would likely involve a strategy where the carboxyl group is introduced first, followed by formylation at the 2-position, or vice-versa, depending on the directing effects of the functional groups.

3-formyl-2-thiophenecarboxylic acid: The synthesis of this isomer is also challenging due to the adjacent substitution pattern. A potential starting material for this synthesis is 2-formyl-3-thiopheneboronic acid, which is commercially available and can be used in cross-coupling reactions. sigmaaldrich.com The synthesis of 2-thiophenecarboxylic acid derivatives can be achieved through various methods, including the oxidation of the corresponding 2-carboxaldehyde or 2-acetylthiophene. wikipedia.org A novel method for synthesizing 2-thiophenecarboxylic acids involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system. semanticscholar.orgresearchgate.net

Table 2: Key Isomers and Relevant Synthetic Precursors

| Isomer | Potential Synthetic Precursor | CAS Number | Reference |

| 2-Formyl-4-thiophenecarboxylic acid | - | - | - |

| 3-Formyl-2-thiophenecarboxylic acid | 2-Formyl-3-thiopheneboronic acid | 4347-31-3 | sigmaaldrich.com |

This table highlights a key precursor for the synthesis of a specific isomer of formyl-thiophenecarboxylic acid.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Aldehyde Group Reactivity of 4-Formylthiophene-2-Carboxylic Acid

The aldehyde functional group is a primary site for nucleophilic addition and related reactions. Its reactivity is modulated by the electron-withdrawing nature of both the carboxylic acid group and the thiophene (B33073) ring.

The formation of acetals from aldehydes is a reversible reaction that is typically catalyzed by acid. libretexts.orgkhanacademy.org The process involves the initial formation of a hemiacetal, which then reacts with a second molecule of alcohol to yield the acetal (B89532). libretexts.orgorganicchemistrytutor.com The reaction is driven to completion by removing the water formed during the reaction, often through the use of a Dean-Stark trap or molecular sieves. libretexts.orgresearchgate.net

The mechanism for acid-catalyzed acetal formation proceeds through several steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by an alcohol molecule on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Deprotonation to yield the hemiacetal. libretexts.org

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). youtube.com

Elimination of water to form a resonance-stabilized oxocarbenium ion. youtube.com

Attack by a second alcohol molecule on the oxocarbenium ion. youtube.com

Deprotonation to give the final acetal product. youtube.com

The thermodynamics of acetal formation are influenced by enthalpy and entropy changes. The reaction involves the breaking of a strong carbonyl π-bond and the formation of two new C-O σ-bonds. youtube.com However, the reaction also leads to a decrease in entropy as three reactant molecules (aldehyde and two alcohols) are converted into two product molecules (acetal and water). youtube.com To favor the formation of the acetal, the equilibrium is often shifted by using an excess of the alcohol or by removing water as it is formed. libretexts.orgyoutube.com The reaction is reversible, and acetals can be hydrolyzed back to the corresponding aldehyde and alcohol by treatment with aqueous acid. libretexts.orgorganicchemistrytutor.com

The aldehyde group of this compound readily undergoes nucleophilic addition reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition:

With strong nucleophiles: Reagents like Grignard reagents and organolithium compounds add irreversibly to the aldehyde to form, after workup, a secondary alcohol. masterorganicchemistry.com Similarly, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol. libretexts.org

With weaker nucleophiles: The addition is often reversible. For example, cyanide ion (CN⁻) adds to form a cyanohydrin. libretexts.org

Condensation Reactions:

Condensation reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water.

With amines: Primary amines react with the aldehyde to form imines (Schiff bases). This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate which then dehydrates.

With hydroxylamine (B1172632): The reaction with hydroxylamine yields an oxime.

With hydrazines: Hydrazines react to form hydrazones. Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, are often used to form stable, crystalline derivatives for characterization purposes.

With ylides (Wittig reaction): The aldehyde can react with phosphorus ylides to form alkenes, replacing the C=O double bond with a C=C double bond.

One of the well-documented condensation reactions involving thiophene aldehydes is the Perkin synthesis. For instance, 2-thienylacetic acid has been shown to condense with various aromatic aldehydes. chempap.org Similarly, condensation reactions of 2-aminothiophenols with aldehydes, including thiophene-2-carboxaldehyde, are used to synthesize benzothiazole (B30560) derivatives. nih.gov

Carboxylic Acid Group Reactivity

The carboxylic acid group is another key reactive center in this compound, primarily undergoing nucleophilic acyl substitution reactions.

Esterification:

Carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jackwestin.comyoutube.com The reaction is an equilibrium process and is driven to completion by using an excess of the alcohol or by removing the water that is formed. libretexts.orgyoutube.com

Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is particularly useful for reactions involving sterically hindered alcohols or acid-sensitive substrates. organic-chemistry.org

Amidation:

The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org Therefore, the reaction typically requires high temperatures to drive off water from the salt. libretexts.org

More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640), which then readily reacts with an amine to form the amide. libretexts.org Alternatively, coupling agents like DCC can be used to facilitate the direct amidation of carboxylic acids. libretexts.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org

The following table summarizes common reagents for these transformations:

| Transformation | Reagent(s) |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Alcohol, DCC, DMAP | |

| Amidation | Amine, High Temperature |

| 1. SOCl₂ or (COCl)₂ 2. Amine | |

| Amine, DCC |

The reactions of the carboxylic acid group, such as esterification and amidation, proceed through a nucleophilic acyl substitution mechanism. This mechanism generally involves two key steps: nucleophilic addition to the carbonyl carbon followed by elimination of a leaving group. masterorganicchemistry.com

In acid-catalyzed esterification (Fischer esterification) , the mechanism is as follows:

Protonation of the carbonyl oxygen by the acid catalyst activates the carbonyl group towards nucleophilic attack. libretexts.org

The alcohol (nucleophile) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

A proton transfer occurs from the attacking alcohol moiety to one of the hydroxyl groups. libretexts.org

The protonated hydroxyl group leaves as a water molecule (a good leaving group). libretexts.org

Deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the ester. libretexts.org

When using a coupling agent like DCC for amidation , the mechanism involves:

The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. pressbooks.pub

The amine (nucleophile) then attacks the carbonyl carbon of this activated intermediate. pressbooks.pub

This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the stable dicyclohexylurea (DCU) as a byproduct and forming the amide. pressbooks.pub

The reactivity of carboxylic acid derivatives generally follows the order: acid chloride > acid anhydride > ester ≈ carboxylic acid > amide. youtube.com This order is primarily determined by the ability of the leaving group to depart; weaker bases are better leaving groups. youtube.com

Thiophene Ring Reactivity and Substitution Patterns

The thiophene ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution reactions. The formyl and carboxyl groups are both deactivating and meta-directing substituents in benzene (B151609) chemistry. However, in the thiophene ring system, the directing effects can be more complex.

The reactivity of the thiophene ring in this compound is significantly influenced by the two electron-withdrawing groups. These groups deactivate the ring towards electrophilic attack compared to unsubstituted thiophene.

In thiophene itself, the C2 (α) position is the most reactive towards electrophiles, followed by the C5 (α') and then the C3/C4 (β) positions. In this compound, the C2 and C4 positions are already substituted. The remaining open positions are C3 and C5.

The carboxylic acid at C2 will primarily direct incoming electrophiles to the C5 position.

The formyl group at C4 will direct incoming electrophiles to the C2 and C5 positions.

An example of substitution on a related compound is the double deprotonation of thiophene-2-carboxylic acid with LDA, which leads to lithiation at the C5 position, allowing for the introduction of various substituents at this site. wikipedia.org This highlights the accessibility of the C5 position for substitution reactions.

Electrophilic Aromatic Substitution

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene, with a preference for substitution at the 2-position. pearson.comchemenu.com However, in this compound, the presence of two deactivating groups, the carboxylic acid (-COOH) at position 2 and the formyl (-CHO) group at position 4, significantly influences this reactivity. Both are electron-withdrawing groups, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to unsubstituted thiophene. libretexts.org

Intramolecular Cyclization Reactions (e.g., Acylation)

Intramolecular reactions, particularly acylation, are significant transformations for thiophene derivatives. researchgate.net For a molecule like this compound to undergo intramolecular cyclization, a suitable side chain would typically be required. However, the principles of such reactions can be understood from related compounds. For instance, the intramolecular acylation of ω-(thienyl)alkanoic acids, after conversion of the carboxylic acid to a more reactive acid chloride, proceeds by attacking a free position on the thiophene ring to form a new cyclic ketone. researchgate.net In a relevant study, the cyclization of acid chlorides of ω-(3-methyl-2-thienyl)- and ω-(4-methyl-2-thienyl)alkanoic acids was shown to occur at the unoccupied 5-position of the thiophene ring. researchgate.net This suggests that if this compound were modified to possess an appropriate alkanoic acid side chain, cyclization would likely target the C5 position, the most electronically favored site for electrophilic attack.

Differential Reactivity of Thiophene-Carboxylic Acids in Condensation Reactions

Studies comparing the reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid in condensation reactions with nucleophiles have revealed significant differences. nih.govresearchgate.net Thiophene-2-carboxylic acid consistently exhibits higher reactivity and gives better yields in these reactions. nih.govresearchgate.netsigmaaldrich.com This enhanced reactivity is attributed to conformational effects and electronic factors.

Theoretical calculations using DFT and Hartree-Fock theory suggest that the higher reactivity of thiophene-2-carboxylic acid stems from a specific conformer that allows for an internal hydrogen bond between the carboxylic acid's hydrogen and the thiophene ring's sulfur atom. nih.govsigmaaldrich.com This interaction polarizes the acid function, increasing the electrophilicity of the carbonyl carbon and optimizing the angle for nucleophilic attack. nih.govsigmaaldrich.com As this compound is a derivative of the 2-carboxylic acid isomer, it benefits from this inherent reactivity, although the additional formyl group will also influence the electronic environment.

The following table, based on repeated experimental data, illustrates the difference in yields for a condensation reaction between the two parent isomers. researchgate.net

| Compound | Reaction | Average Yield |

| Thiophene-3-carboxylic acid | Condensation with Nucleophile | 65% |

| Thiophene-2-carboxylic acid | Condensation with Nucleophile | 79% |

Influence of Substituents on Reaction Pathways and Yields

Substituents profoundly impact the reactivity of thiophene-carboxylic acids by altering the electronic distribution within the molecule. ucsb.edu These effects can be broadly categorized as inductive and resonance effects, which in turn influence reaction rates, pathways, and product yields. ucsb.edu

The substituents on this compound, the formyl (-CHO) and carboxylic acid (-COOH) groups, are both powerful electron-withdrawing groups (EWGs). Their influence is primarily transmitted through inductive effects. libretexts.orgucsb.edu

Effect on the Aromatic Ring: EWGs decrease the electron density of the thiophene ring, deactivating it towards electrophilic substitution, as discussed previously. This leads to lower reaction rates and may require harsher conditions compared to reactions with electron-rich thiophenes. libretexts.org

Effect on the Carboxylic Acid: The presence of EWGs increases the acidity of the carboxylic acid. libretexts.org They stabilize the resulting carboxylate anion (the conjugate base) by inductively pulling electron density away from the -COO⁻ group. This stabilization facilitates the dissociation of the proton (H⁺), resulting in a lower pKa and a stronger acid. libretexts.org

Effect on Carbonyl Reactivity: The electron-withdrawing nature of the thiophene ring, further enhanced by the formyl group, increases the partial positive charge on the carbonyl carbon of the carboxylic acid group. This enhances its electrophilicity, making it more susceptible to nucleophilic acyl substitution reactions, such as esterification or amidation. libretexts.org

The table below summarizes the inductive effects of various substituent groups on the acidity of carboxylic acids. ucsb.edu

| Substituent Group (S) | Inductive Effect | Name | Effect on Acidity |

| -NO₂, -CN, -CHO, -COR, -COOH | Electron-Withdrawing | -I | Increases Acidity |

| -F, -Cl, -Br, -I | Electron-Withdrawing | -I | Increases Acidity |

| -H | Reference | Baseline | |

| -CH₃, -CH₂CH₃ | Electron-Donating | +I | Decreases Acidity |

Spectroscopic Characterization in Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms.

The proton NMR (¹H NMR) spectrum of 4-formylthiophene-2-carboxylic acid displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the formyl and carboxylic acid groups, a phenomenon known as deshielding. oregonstate.eduucl.ac.uk The aldehyde proton is typically found significantly downfield, often in the 9-10 ppm range, due to the strong deshielding effect of the adjacent carbonyl group. oregonstate.eduorganicchemistrydata.org Similarly, the carboxylic acid proton is highly deshielded and appears at a very low field, generally between 10 and 13 ppm. princeton.edulibretexts.org The protons on the thiophene (B33073) ring will also exhibit downfield shifts due to the aromatic ring current and the influence of the electron-withdrawing substituents. ucl.ac.uk The precise chemical shifts and coupling patterns of the thiophene protons provide definitive information about the substitution pattern.

| Proton Type | Typical Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Highly deshielded due to electronegative oxygens and hydrogen bonding. libretexts.org |

| Aldehyde (-CHO) | 9.0 - 10.0 | Strongly deshielded by the carbonyl group. oregonstate.edu |

| Thiophene Ring Protons | 7.0 - 9.0 | Deshielded by aromatic ring current and electron-withdrawing substituents. ucl.ac.uk |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the aldehyde are particularly noteworthy, appearing at the downfield end of the spectrum. The carboxylic acid carbonyl carbon typically resonates in the 160-180 ppm region, while the aldehyde carbonyl carbon is found even further downfield, usually in the 190-210 ppm range. libretexts.orgresearchgate.netoregonstate.edu The carbon atoms of the thiophene ring appear in the aromatic region, generally between 110 and 160 ppm, with their specific shifts influenced by the positions of the substituents. researchgate.netoregonstate.edu

| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 210 | Strongly deshielded. researchgate.netoregonstate.edu |

| Carboxylic Acid Carbonyl (C=O) | 160 - 180 | Deshielded by two oxygen atoms. libretexts.orgresearchgate.net |

| Thiophene Ring Carbons | 110 - 160 | Aromatic environment and substituent effects. researchgate.net |

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. princeton.edu For instance, an HMBC experiment would show correlations between the aldehyde proton and the aldehyde carbonyl carbon, as well as with adjacent carbons on the thiophene ring. Similarly, correlations between the thiophene ring protons and the carboxylic acid carbonyl carbon would confirm the position of the carboxyl group. These 2D NMR experiments provide a complete and unambiguous assignment of the entire molecular structure. princeton.eduresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. mdpi.com By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₆H₄O₃S, the elemental composition can be confirmed with a high degree of confidence.

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH). libretexts.org For aromatic aldehydes, the loss of a hydrogen radical (•H) or a formyl radical (•CHO) is often observed. libretexts.org

In substituted aromatic systems, the relative positions of substituents can significantly influence the fragmentation pathways, a phenomenon known as the "ortho-effect". nist.govnih.gov For ortho-substituted benzoic acids, interactions between the adjacent functional groups can lead to characteristic fragmentation patterns that are not observed in the meta and para isomers. nist.govnih.gov While the specific "ortho-effects" for this compound would need to be experimentally determined, the proximity of the formyl and carboxylic acid groups could potentially lead to unique fragmentation pathways, such as intramolecular cyclization or rearrangement reactions upon ionization. researchgate.net The study of fragmentation patterns in related substituted thiophenes can provide insights into the expected fragmentation of this compound. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The presence of two distinct carbonyl (C=O) groups, one in the carboxylic acid and one in the formyl (aldehyde) substituent, gives rise to characteristic stretching vibrations in the IR spectrum. The precise frequencies of these bands are sensitive to the molecular environment, including conjugation and hydrogen bonding.

For a carboxylic acid, the carbonyl stretching frequency typically appears as an intense band in the range of 1760-1690 cm⁻¹. orgchemboulder.com The position of this band is influenced by the physical state of the sample; carboxylic acids predominantly exist as hydrogen-bonded dimers in condensed phases, which lowers the C=O stretching frequency to around 1710 cm⁻¹. libretexts.org In contrast, the monomeric form, which is more prevalent in dilute non-polar solutions or the gas phase, absorbs at a higher frequency, typically around 1760 cm⁻¹. orgchemboulder.com

The aldehyde C=O stretch is generally observed in the region of 1740-1720 cm⁻¹. youtube.com However, conjugation of the carbonyl group with a double bond or an aromatic ring, such as the thiophene ring in this molecule, tends to lower the stretching frequency. pg.edu.pl This shift is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond. Therefore, for this compound, both carbonyl peaks are expected to be influenced by the electronic effects of the thiophene ring. The electron-withdrawing nature of the second carbonyl group and the aromatic system further modulates these frequencies.

| Functional Group | Expected ν(C=O) Range (cm⁻¹) | Influencing Factors |

| Carboxylic Acid (Dimer) | 1720 - 1680 | Hydrogen Bonding, Conjugation |

| Carboxylic Acid (Monomer) | ~1760 | Absence of H-Bonding |

| Aldehyde | 1740 - 1685 | Conjugation with Thiophene Ring |

This table presents expected vibrational frequencies based on data for general carboxylic acids and aldehydes.

Beyond the carbonyl stretches, the IR and Raman spectra of this compound are defined by the vibrations of the thiophene heterocycle and the other functional group bonds.

Thiophene Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations for thiophene derivatives typically appear in the 3100-3000 cm⁻¹ region. iosrjournals.org

Ring Stretching: The C=C and C-C stretching vibrations within the thiophene ring usually occur in the 1600-1350 cm⁻¹ range. iosrjournals.org For 2-substituted thiophenes, characteristic bands are often observed between 1532-1514 cm⁻¹ and 1454-1430 cm⁻¹. iosrjournals.org

C-S Stretching: The stretching modes of the carbon-sulfur bond in the thiophene ring are found at lower wavenumbers, typically between 710 and 687 cm⁻¹, with some studies reporting vibrations at 839 and 608 cm⁻¹. iosrjournals.org

Functional Group Vibrations:

O-H Stretch: The O-H stretching vibration of the carboxylic acid group is one of the most recognizable features in an IR spectrum. Due to strong hydrogen bonding in the dimeric form, it appears as a very broad and intense band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.comlibretexts.org This broad absorption often overlaps with the sharper C-H stretching signals. libretexts.org

C-O Stretch: The C-O stretching vibration of the carboxylic acid group is typically found in the 1320-1210 cm⁻¹ region. orgchemboulder.com

O-H Bend: The in-plane and out-of-plane bending vibrations of the O-H group give rise to bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively. orgchemboulder.com

| Vibration | Functional Group/Moiety | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (broad) | Carboxylic Acid | 3300 - 2500 |

| C-H Stretch | Thiophene Ring | 3100 - 3000 |

| C=C/C-C Ring Stretch | Thiophene Ring | 1600 - 1350 |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 |

| O-H Bend | Carboxylic Acid | 1440 - 1395 and 950 - 910 |

| C-S Stretch | Thiophene Ring | 850 - 630 |

This table summarizes characteristic vibrational frequencies based on data for thiophene and carboxylic acid compounds. orgchemboulder.comiosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the extended conjugated system comprising the thiophene ring and two carbonyl groups dictates its UV-Vis absorption profile.

Carbonyl compounds typically exhibit a weak n→π* transition and a strong π→π* transition. For simple, unconjugated carboxylic acids, the n→π* absorption occurs at around 210 nm, which is often too low to be of practical use for analysis. libretexts.orgresearchgate.net

However, in this compound, the thiophene ring, the formyl group, and the carboxyl group form a conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the π→π* transitions are shifted to longer wavelengths (a bathochromic shift), making them readily observable with standard UV-Vis spectrophotometers. The absorption maximum (λ_max) is expected to be significantly higher than that of an unconjugated carboxylic acid or aldehyde.

UV-Vis spectroscopy is also a powerful tool for kinetic studies. By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or a product over time, the rate of a chemical reaction can be determined. For reactions involving this compound, such as esterification or Schiff base formation, kinetics can be followed if the product has a different UV-Vis absorption spectrum from the starting material.

| Transition | Chromophore | Expected Wavelength Range |

| n→π | C=O (Carboxyl and Formyl) | >200 nm |

| π→π | Conjugated Thiophene-Carbonyl System | >210 nm |

This table outlines the expected electronic transitions. The extended conjugation in this compound is predicted to shift absorption maxima to longer wavelengths. libretexts.orgresearchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties.

For 4-formylthiophene-2-carboxylic acid, it is expected that the presence of the formyl group at the 4-position would introduce additional conformational possibilities. The orientation of the formyl group relative to the thiophene (B33073) ring and the carboxylic acid group would be a key area of investigation. DFT calculations would be essential to determine the relative energies of these different conformers and to identify the most stable, and therefore most populated, conformations in different environments.

The electronic structure of a molecule governs its chemical behavior. DFT provides a detailed picture of how electrons are distributed within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For thiophene-2-carboxylic acid derivatives, the distribution of the HOMO and LUMO is typically spread across the thiophene ring and the substituent groups. ambeed.com

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added. These properties can be calculated using DFT and provide quantitative measures of a molecule's redox properties. Studies on related thiophene carboxylic acids have used DFT to calculate these values and correlate them with experimental observations. ambeed.com

Electronic Excitation Energies: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would be expected to predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as n→π* and π→π*.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

| Ionization Potential | 7.0 to 8.0 |

| Electron Affinity | 1.0 to 2.0 |

Note: These values are hypothetical and intended for illustrative purposes only. Actual values would require specific DFT calculations for this compound.

DFT can also be used to predict the most likely sites of chemical reaction within a molecule.

Fukui Indices: The Fukui function is a local reactivity descriptor that indicates the propensity of a particular atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. By calculating the Fukui indices, one can identify the most reactive atoms in this compound. For instance, the carbonyl carbon of the formyl group would be expected to have a high Fukui index for nucleophilic attack.

Local Hardness: Local hardness is another descriptor that provides information about the local reactivity of a molecule. It is related to the resistance of a particular site to a change in its electron density. Regions of low local hardness are generally more reactive.

Studies on the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids have successfully used DFT-based reactivity descriptors to explain experimental observations of reaction yields. ambeed.com A similar approach could be applied to this compound to predict its behavior in various chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including their interactions with other molecules and their conformational changes in different environments.

Thiophene carboxylic acid derivatives have been investigated as inhibitors of enzymes such as D-amino acid oxidase (DAO), which is a target for the treatment of schizophrenia. Molecular dynamics simulations have been used to study how these inhibitors bind to the active site of DAO. These simulations revealed that a key tyrosine residue (Tyr224) in the active site can adopt a stacked conformation with the thiophene ring of the inhibitor, leading to potent inhibition.

Similarly, theoretical studies have explored the interaction of various thiophene derivatives with the breast cancer susceptibility protein 1 (BRCA-1). These studies use molecular docking and sometimes MD simulations to predict the binding modes and affinities of the thiophene compounds to the protein.

For this compound, MD simulations could be employed to model its interaction with these and other protein targets. The simulations would provide insights into the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern its binding affinity and selectivity.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These computational methods allow for the simulation of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra by calculating the underlying molecular properties, such as vibrational frequencies and magnetic shielding tensors.

For molecules structurally related to this compound, such as other thiophene derivatives, DFT calculations are commonly performed to gain insight into their molecular structure and spectroscopic behavior. researchgate.netresearchgate.net The B3LYP functional, combined with a basis set like 6-311G(d,p), is a widely used level of theory for these types of calculations, as it provides a good balance between accuracy and computational cost. researchgate.netresearchgate.net

The theoretical investigation would typically involve the following steps:

Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms in the this compound molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Vibrational Frequency Analysis: Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the absorption bands observed in an experimental IR spectrum and the scattered bands in a Raman spectrum. The calculations can predict the frequencies and intensities of characteristic vibrations, such as the C=O stretching of the aldehyde and carboxylic acid groups, the O-H stretching, and the various C-H and C-S stretching and bending modes of the thiophene ring. researchgate.net

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) for the molecule. These calculated shifts can be compared with experimental data to aid in the assignment of spectral peaks and confirm the molecular structure.

Computational Studies on Corrosion Inhibition Mechanisms

Computational chemistry provides significant insights into how organic molecules can act as corrosion inhibitors for metals. Thiophene derivatives are recognized as effective corrosion inhibitors, largely due to the presence of sulfur and oxygen heteroatoms and delocalized π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of metal atoms. frontiersin.orgrdd.edu.iq These interactions facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that mitigates corrosion. rdd.edu.iq

DFT calculations are employed to determine the relationship between the molecular structure of an inhibitor and its protective capabilities. This is achieved by calculating various quantum chemical descriptors. Although specific studies on this compound are not prevalent, research on the closely related 2-thiophene carboxylic acid (TC) provides a clear framework for understanding the inhibition mechanism. researchgate.netresearchgate.netjocpr.com

The inhibition potential is analyzed through parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (µ). researchgate.netresearchgate.net

EHOMO: A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, enhancing adsorption and inhibition efficiency. researchgate.net

ELUMO: A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal, which can also strengthen the inhibitor-metal bond through back-donation.

Energy Gap (ΔE): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with a greater ability to adsorb onto the metal surface and thus provide better inhibition. researchgate.net

Dipole Moment (µ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.

The mechanism of corrosion inhibition is primarily based on the adsorption of the inhibitor onto the metal surface. This process can be modeled computationally by studying the interaction between the inhibitor molecule and a small cluster of metal atoms (e.g., an iron cluster for steel corrosion). The strength of this interaction is quantified by the adsorption energy.

The adsorption of thiophene derivatives on a metal surface like iron typically involves the donation of electrons from the sulfur and oxygen atoms, as well as the π-system of the thiophene ring, to the iron surface. frontiersin.org The presence of both an aldehyde (formyl) group and a carboxylic acid group in this compound provides multiple active centers (S, O atoms) for strong adsorption onto a metal surface, suggesting it could be an effective corrosion inhibitor.

The following table presents quantum chemical parameters calculated for the related compound 2-thiophene carboxylic acid (TC) using DFT at the B3LYP/6-311G(d,p) level of theory, which serves as an illustrative example of the data generated in such studies. researchgate.net

| Parameter | Symbol | Value for 2-thiophene carboxylic acid (TC) | Unit |

| Energy of Highest Occupied Molecular Orbital | EHOMO | -7.2181 | eV |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | -0.6865 | eV |

| Energy Gap | ΔE | 6.5316 | eV |

| Dipole Moment | µ | 1.8385 | Debye |

| Hardness | η | 3.2658 | eV |

| Softness | S | 0.3062 | eV⁻¹ |

| Electronegativity | χ | 3.9523 | eV |

| Fraction of Electrons Transferred | ΔN | -0.4711 |

Table generated from data reported for a related compound, 2-thiophene carboxylic acid. researchgate.net

The negative value for the fraction of electrons transferred (ΔN) for 2-thiophene carboxylic acid suggests that the dominant process is the donation of electrons from the inhibitor molecule to the metal surface. researchgate.net Similar computational analyses for this compound would elucidate its specific electronic properties and predict its efficacy as a corrosion inhibitor.

Design and Evaluation of Advanced Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of 4-Formylthiophene-2-Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule relate to its biological effects. While direct SAR studies on this compound are limited in the reviewed literature, research on closely related thiophene-2-carboxylic acid derivatives provides significant insights.

The placement and nature of substituents on the thiophene (B33073) ring are critical determinants of a compound's biological profile. Studies on thiophene-2-carboxamide derivatives, for example, have elucidated the effects of different functional groups on antioxidant and antibacterial activities. nih.gov

In one study, thiophene-2-carboxamide derivatives were synthesized with hydroxyl, methyl, or amino groups at the 3-position. nih.gov The results indicated that the nature of this substituent significantly influenced the compound's efficacy. The amino-substituted derivatives (7a-c) demonstrated the most potent antioxidant and antibacterial activity compared to the hydroxyl or methyl analogues. nih.gov This suggests that the electron-donating nature of the amino group may be crucial for the observed biological effects. nih.gov Specifically, the 3-amino thiophene-2-carboxamide derivative 7a showed a notable antioxidant inhibition of 62.0%. nih.gov

Further analysis showed that within a series, a methoxy (B1213986) group substitution on an attached aryl ring (as in compound 7b) conferred the best inhibition against both Gram-positive and Gram-negative bacteria. nih.gov This highlights that substituents on peripheral parts of the molecule, in addition to the core heterocycle, play a vital role in modulating biological activity.

Another study compared thiophene-2-carboxylic acid (TCA) with several of its analogues for their ability to inhibit bone resorption. nih.gov Interestingly, while TCA itself was ineffective, analogues such as thionaphthene-2-carboxylic acid (TNCA) showed significant, dose-related inhibition. nih.gov This underscores how fusing another ring to the thiophene core—an example of positional isomerism and structural extension—can dramatically alter biological outcomes.

Table 1: Effect of Substituents on the Biological Activity of Thiophene-2-Carboxamide Derivatives

| Derivative Class | Substituent at Position 3 | Observed Biological Activity Trend | Reference |

|---|---|---|---|

| Amino thiophene-2-carboxamides | -NH₂ | Highest antioxidant and antibacterial activity | nih.gov |

| Hydroxy thiophene-2-carboxamides | -OH | Moderate antioxidant and antibacterial activity | nih.gov |

The introduction of branched side chains can profoundly affect a molecule's physical and electronic properties, which in turn influences its interaction with biological targets. In the context of conjugated polymers containing terthiophene units, the position of branching in alkyl side chains has been shown to have a dramatic effect. nih.gov

A study comparing polymers with α-branched versus β-branched alkyl side chains on a poly(diketopyrrolopyrrole-alt-terthiophene) backbone revealed significant differences in material properties. nih.gov The α-branched isomer created greater steric hindrance, which reduced the tendency for π–π stacking between polymer chains. nih.gov This resulted in a wider π–π stacking distance (4.36 Å for the α-branched vs. 3.70 Å for the β-branched) and a higher solubility in organic solvents. nih.gov

Synthesis and Functionalization of Thiophene-Based Heterocycles

The thiophene ring is a versatile scaffold that can be functionalized to create a wide array of more complex heterocyclic systems. Starting from thiophene carboxylic acids, various synthetic routes can be employed to build bi- and terthiophene systems, as well as introduce moieties like thiourea (B124793) or amino acids.

Bi- and terthiophenes are important π-conjugated systems used in materials science and as precursors to biologically active compounds. acs.org An efficient method for synthesizing substituted 2,2′-bithiophene- and 2,2′:5′,2″-terthiophene-5-carboxylic acids utilizes the Fiesselmann reaction, which involves thiophene ring closure. acs.org This "ring closure" approach provides a versatile alternative to more common cross-coupling methods like Stille or Suzuki reactions, which can be limited by the availability of starting materials and the use of toxic reagents. acs.org This method allows for the convenient preparation of derivatives containing long alkyl chains or aryl substituents. acs.org

Thiourea derivatives of thiophene-2-carboxylic acid have been synthesized and investigated for their pharmacological properties, particularly as antimicrobial agents. farmaciajournal.comfarmaciajournal.com These compounds are typically prepared by converting the carboxylic acid to an acyl chloride, which then reacts with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. farmaciajournal.comresearchgate.net This reactive intermediate is then treated with various primary aromatic or heterocyclic amines to yield the final N,N'-disubstituted thiourea derivatives. researchgate.net

Studies have shown that these thiourea derivatives possess significant in vitro antifungal and antibacterial activity. farmaciajournal.comresearchgate.netmdpi.com The specific antimicrobial spectrum and potency are influenced by the nature of the substituent on the amine used in the final step. This synthetic pathway demonstrates a reliable method for converting the carboxylic acid group of a thiophene into a more complex, biologically active functional group.

Table 2: Synthesis of Thiophene-2-Carboxylic Acid Thiourea Derivatives

| Step | Reactants | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | 2-Thiophenecarboxylic acid | 2-Thiophenecarboxylic acid chloride | Activation of the carboxylic acid | farmaciajournal.com |

| 2 | 2-Thiophenecarboxylic acid chloride, Ammonium thiocyanate | 2-Thenoil-isothiocyanate | Formation of the reactive isothiocyanate | researchgate.net |

The functionalization of thiophene carboxylic acids with amino acids or their analogues can lead to novel hybrid molecules with potential therapeutic applications. The synthesis of pyrazole (B372694) amides from 5-bromothiophene-2-carboxylic acid and various pyrazole amines serves as an illustrative example of forming amide bonds with nitrogen-containing heterocycles. nih.gov In these syntheses, coupling agents are used to facilitate the reaction between the carboxylic acid and the amine. nih.gov

Furthermore, the chemistry of 2-aminothiophene-3-carboxamide (B79593) highlights the versatility of the functionalized thiophene ring as a building block for more complex heterocycles. tubitak.gov.tr This compound can undergo reactions at multiple sites, allowing for the construction of fused ring systems like thieno[2,3-d]pyrimidines. tubitak.gov.tr While not a direct derivatization of the carboxylic acid, it showcases how amino-functionalized thiophenes are key starting points for diverse heterocyclic syntheses. The conversion of thiophene carboxylic acids into their corresponding hydrazides also provides a gateway to a variety of derivatives, as the hydrazide group is a versatile nucleophile. hhu.de

Development of Biologically Active Scaffolds

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.gov Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems, like benzene (B151609), make it a valuable component in drug design. nih.gov The presence of both a formyl and a carboxylic acid group on the thiophene ring in this compound provides two reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivative compounds with a wide range of biological activities.

Enzyme Inhibitors (e.g., D-amino acid oxidase inhibitors)

Derivatives of thiophene-2-carboxylic acid have been identified as potent inhibitors of several key enzymes implicated in human diseases.

A significant area of research has been the inhibition of D-amino acid oxidase (DAO), a flavoenzyme that degrades D-serine, a co-agonist of NMDA receptors in the brain. bohrium.com Reduced levels of D-serine have been linked to schizophrenia, making DAO inhibitors a potential therapeutic target. bohrium.com Structure-activity relationship (SAR) studies have shown that both thiophene-2-carboxylic acids and thiophene-3-carboxylic acids are effective DAO inhibitors, with low micromolar IC50 values. bohrium.com Crystal structures of human DAO complexed with these inhibitors reveal that the thiophene ring stacks tightly with the amino acid residue Tyr224 in the active site, a key interaction for potent inhibition. bohrium.comresearchgate.net

Beyond DAO, other thiophene derivatives have shown inhibitory activity against different enzymes. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme whose inhibition could be beneficial for metabolic diseases like maple syrup urine disease. nih.gov Furthermore, a class of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids has been discovered as potent inhibitors of the HCV NS5B polymerase, an essential enzyme for the replication of the hepatitis C virus. nih.gov

Table 1: Thiophene-2-Carboxylic Acid Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Findings |

|---|---|---|

| Thiophene-2-carboxylic acids | D-amino acid oxidase (DAO) | Identified as a new class of DAO inhibitors with IC50 values in the low micromolar range. bohrium.com |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Acts as an allosteric inhibitor with an IC50 of 3.19 μM. nih.gov |

| 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B polymerase | Discovered as a novel class of potent inhibitors of the viral replication enzyme. nih.gov |

Antimicrobial Agents (e.g., antibacterial, antifungal)

The thiophene scaffold is a cornerstone in the development of new antimicrobial agents to combat drug-resistant pathogens. Derivatives of thiophene-2-carboxylic acid have demonstrated significant activity against a broad spectrum of bacteria and fungi.

One study focused on synthesizing thiophene-based heterocycles from thiophene-2-carbohydrazide. ebi.ac.ukmdpi.comtandfonline.com A standout derivative, a spiro–indoline–oxadiazole, showed high and specific activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values between 2 to 4 μg/ml, without affecting other tested bacterial strains. ebi.ac.ukmdpi.comtandfonline.com This selectivity is particularly valuable for treating C. difficile infections without disrupting the normal gut microbiota. mdpi.comtandfonline.com Molecular docking studies suggested that these compounds may bind to the D-alanine ligase protein, interfering with bacterial cell wall synthesis. ebi.ac.uktandfonline.com

Other research has highlighted the efficacy of thiophene-2-carboxamide and thioureide derivatives. researchgate.netchimicatechnoacta.ru Thiophene-2-carboxamides substituted with a methoxy group displayed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. chimicatechnoacta.ru Similarly, thioureides of 2-thiophene carboxylic acid exhibited broad-spectrum antimicrobial activity, with MIC values as low as 7.8 μg/mL against Bacillus subtilis and significant antifungal activity against Aspergillus niger and Candida albicans. researchgate.net

Table 2: Antimicrobial Activity of Thiophene-2-Carboxylic Acid Derivatives

| Derivative Class | Target Organism(s) | Key Findings (MIC Values) |

|---|---|---|

| Spiro–indoline–oxadiazole | Clostridium difficile | 2-4 μg/ml ebi.ac.ukmdpi.comtandfonline.com |

| Thiophene-2-carboxamides | P. aeruginosa, S. aureus, B. subtilis | Showed excellent activity with inhibition zones of 18-20 mm. chimicatechnoacta.ru |

| Thioureides of 2-thiophene carboxylic acid | Bacillus subtilis | 7.8 to 125 μg/mL researchgate.net |

| Thioureides of 2-thiophene carboxylic acid | Aspergillus niger, Candida albicans | 31.25 to 62.5 μg/mL researchgate.net |

Analgesic Compounds

The search for new and safer nonsteroidal anti-inflammatory drugs (NSAIDs) has led researchers to explore thiophene derivatives as potential analgesic agents. researchgate.net Several classes of compounds derived from thiophene-2-carboxylic acid have shown promising results in preclinical models of pain.

One study investigated 2-amino-3-ethoxycarbonyl thiophene derivatives and found they possess significant analgesic activity. mdpi.com Another series of derivatives, 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acids, was found to have an analgesic effect exceeding that of the reference drug metamizole (B1201355) in the "hot plate" test in mice. farmaciajournal.comresearchgate.net

Furthermore, nonacidic thiophene and thienopyrimidine derivatives have been designed to reduce the gastrointestinal side effects associated with traditional NSAIDs. bohrium.com Specific benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been identified as potent opioid receptor agonists, demonstrating strong pain relief in models of thermal and inflammatory pain with a lower risk of constipation compared to morphine. ebi.ac.uktandfonline.com A 2-4methylphenylimino-3-carboxamide substituted thiophene also showed moderate peripheral analgesic activity in acetic acid-induced writhing tests. These findings underscore the potential of modifying the thiophene-2-carboxylic acid scaffold to develop novel analgesics with improved safety profiles. nih.govresearchgate.net

Table 3: Analgesic Activity of Thiophene Derivatives

| Derivative Class | Analgesic Model | Findings |

|---|---|---|

| 2-amino-3-ethoxycarbonyl thiophenes | Not specified | Possess significant analgesic activity. mdpi.com |

| 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylic acids | Hot Plate Test (mice) | Effect exceeded that of the comparison drug metamizole. farmaciajournal.comresearchgate.net |

| Benzo[b]thiophene-2-carboxamides | Thermal/Inflammatory Pain | Acted as potent opioid agonists with reduced side effects compared to morphine. ebi.ac.uktandfonline.com |

| 2-4methylphenylimino-3-carboxamide thiophene | Acetic Acid Induced Writhing | Showed a maximum Pain Inhibition Percentage (PIP) of 78%. |

Potential Anticancer Agents (e.g., BRCA-1 interaction)

Thiophene derivatives are being investigated for their potential as anticancer agents, with some studies focusing on their interaction with key proteins involved in cancer development, such as the breast cancer gene 1 (BRCA-1). farmaciajournal.com

A theoretical study used a docking model to evaluate the interaction between a series of 25 thiophene derivatives and a protein (3pxb) associated with BRCA-1. farmaciajournal.com The study included 3-formylthiophene, a structural relative of the title compound. The results indicated that several of the thiophene derivatives could potentially inhibit the biological activity of BRCA-1. Specifically, compounds such as 3-(2-(dimethylamino)ethyl)benzo(b)thiophene and 3-nitrobenzo(b)thiophene showed an inhibition constant (Ki) similar to that of niraparib (B1663559), a known inhibitor used as a control in the study. This suggests that these thiophene scaffolds could serve as a basis for developing agents that decrease breast cancer cell growth by interfering with BRCA-1 function. farmaciajournal.com While these are theoretical findings, they provide a strong rationale for the synthesis and experimental testing of these compounds as potential anticancer drugs.

Table 4: Theoretical Interaction of Thiophene Derivatives with BRCA-1 Associated Protein

| Compound | Type | Finding |

|---|---|---|

| Thiophene Derivatives (general) | Heterocyclic Organic Compounds | Theoretical models suggest several derivatives could inhibit the biological activity of BRCA-1. |

| 3-(2-(dimethylamino)ethyl)benzo(b)thiophene | Benzo[b]thiophene derivative | Showed an inhibition constant (Ki) similar to the control drug niraparib in a docking model. |

| 3-nitrobenzo(b)thiophene | Benzo[b]thiophene derivative | Showed an inhibition constant (Ki) similar to the control drug niraparib in a docking model. |

Applications in Medicinal Chemistry and Materials Science Research

Pharmaceutical Applications Research

The unique structural features of 4-formylthiophene-2-carboxylic acid make it a valuable building block in the design and synthesis of new pharmaceutical compounds. Its thiophene (B33073) ring, substituted with both a formyl and a carboxylic acid group, provides multiple points for chemical modification, allowing for the creation of diverse molecular architectures.

Drug Discovery and Lead Optimization

In the realm of drug discovery, the thiophene nucleus is a well-established scaffold. The reactivity of the thiophene ring allows for various chemical transformations, making it a versatile starting point for creating libraries of compounds for high-throughput screening. nih.gov Specifically, derivatives of thiophene-2-carboxylic acid have been investigated for their potential as lead structures in the development of new drugs. nih.govfrontiersin.orgnih.gov The process of lead optimization often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The formyl and carboxylic acid groups on the this compound molecule offer convenient handles for such modifications. For instance, the carboxylic acid can be converted to esters or amides, while the formyl group can undergo reactions like condensation or oxidation to introduce further diversity. nih.govfrontiersin.org

Design of Novel Therapeutic Candidates

The versatility of the this compound scaffold has been exploited in the design of therapeutic candidates for a range of diseases.

Neurological Disorders: Research has explored the use of thiophene derivatives in the context of neurological disorders. For example, thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their potential in mitigating neurodegeneration and memory impairment. nih.gov The detection of dopamine (B1211576), a key neurotransmitter, is crucial for diagnosing various neurological diseases, and functionalized graphene oxide with chitosan (B1678972) has been studied for its potential in creating dopamine biosensors. nih.gov

Infections: Thiophene derivatives have shown promise as antimicrobial agents. New thiourea (B124793) derivatives of 2-thiophene carboxylic acid have been synthesized and demonstrated antimicrobial activity. farmaciajournal.com The search for new compounds to combat fungal infections like candidiasis has gained attention due to increasing resistance to existing antifungal drugs. farmaciajournal.com

Pain Management: While direct research on this compound for pain management is not extensively documented in the provided results, the broader class of thiophene derivatives has been investigated for various pharmacological activities. Suprofen, a drug derived from thiophene-2-carboxylic acid, is used in eye drops, highlighting the therapeutic potential of this chemical family. wikipedia.org

Advanced Materials Science Applications

The electronic and structural properties of thiophene-based molecules make them highly attractive for applications in materials science. The presence of the sulfur-containing thiophene ring contributes to the unique electronic characteristics of polymers and other materials derived from these compounds. numberanalytics.com

Polymeric Materials with Tunable Electronic and Mechanical Properties